molecular formula C19H13BrF3N3O B258869 1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline

1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline

Cat. No. B258869
M. Wt: 436.2 g/mol
InChI Key: FFIVKDSGSKAAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazoloquinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes involved in cancer cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to inhibit the activity of certain bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and survival.
Biochemical and Physiological Effects
1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline has been reported to have various biochemical and physiological effects. It has been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. It has also been reported to reduce the production of reactive oxygen species (ROS) in cancer cells, which can cause oxidative stress and damage to cellular components. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis and protein synthesis.

Advantages and Limitations for Lab Experiments

1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yield. It has also been shown to exhibit potent anticancer and antibacterial activity, making it a useful tool for studying cancer and bacterial infections. However, there are also some limitations to using this compound. It has been reported to have low solubility in water, which can make it difficult to use in certain experiments. It has also been shown to exhibit cytotoxicity towards normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline. One potential direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. It may also be useful to study the mechanism of action in more detail to gain a better understanding of how it works. Furthermore, it may be possible to modify the structure of the compound to improve its solubility and reduce its cytotoxicity towards normal cells. Finally, it may be useful to investigate its potential for other applications such as antiviral activity or as a tool for studying cellular signaling pathways.
In conclusion, 1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit potent anticancer and antibacterial activity. However, there are also some limitations to using this compound, such as low solubility in water and cytotoxicity towards normal cells. Further research is needed to investigate its potential as a therapeutic agent and to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis method for 1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline has been reported in the literature. One of the methods involves the reaction of 6-bromo-4-phenyl-3-(trifluoromethyl)-3a,4-dihydro-1H-pyrazolo[3,4-b]quinoline with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane. The product is obtained in good yield and is characterized using various spectroscopic techniques.

Scientific Research Applications

1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline has potential applications in scientific research. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Furthermore, it has been reported to have antibacterial activity against Gram-positive and Gram-negative bacteria. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

Product Name

1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline

Molecular Formula

C19H13BrF3N3O

Molecular Weight

436.2 g/mol

IUPAC Name

1-[6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydropyrazolo[3,4-b]quinolin-1-yl]ethanone

InChI

InChI=1S/C19H13BrF3N3O/c1-10(27)26-18-16(17(25-26)19(21,22)23)15(11-5-3-2-4-6-11)13-9-12(20)7-8-14(13)24-18/h2-9,14,16H,1H3

InChI Key

FFIVKDSGSKAAGS-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=NC3C=CC(=CC3=C(C2C(=N1)C(F)(F)F)C4=CC=CC=C4)Br

Canonical SMILES

CC(=O)N1C2=NC3C=CC(=CC3=C(C2C(=N1)C(F)(F)F)C4=CC=CC=C4)Br

Origin of Product

United States

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